molecular formula C19H25ClN2O2 B3024681 Cinchonine monohydrochloride hydrate CAS No. 206986-88-1

Cinchonine monohydrochloride hydrate

Cat. No.: B3024681
CAS No.: 206986-88-1
M. Wt: 348.9 g/mol
InChI Key: BJPKGJFSLFTZSO-OPMVAYRNSA-N
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Description

Cinchonine monohydrochloride hydrate is a derivative of cinchonine, an alkaloid found in the bark of cinchona trees. This compound is known for its significant pharmacological properties, particularly its antimalarial activity. This compound is a crystalline solid with the empirical formula C19H22N2O · HCl · xH2O and a molecular weight of 330.85 (anhydrous basis) .

Biochemical Analysis

Biochemical Properties

Cinchonine monohydrochloride hydrate, like other Cinchona alkaloids, is known to interact with various enzymes and proteins. It is believed to prevent the polymerization of toxic hematin, a byproduct of hemoglobin degradation . This interaction is crucial in its role as an antimalarial agent .

Cellular Effects

This compound has been reported to have significant effects on various types of cells. For instance, it has been found to suppress cancer cell growth by influencing apoptosis and inhibiting cell proliferation . It also influences cell function by affecting cell signaling pathways and gene expression .

Molecular Mechanism

It is generally believed that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, it has been found to have better stability, solubility, and antioxidant activity than cinchonine

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, a phase I dose escalation trial in patients with refractory or relapsed malignant lymphoid diseases showed that the maximum tolerated dose of cinchonine administered by continuous intravenous infusion was 30 mg/kg/d .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it undergoes aromatic ring hydroxylation and subsequent methylation of the hydroxyl group, which are common phenomena in various biosynthesis pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinchonine monohydrochloride hydrate can be synthesized through the reaction of cinchonine with hydrochloric acid in the presence of water. The reaction typically involves dissolving cinchonine in an appropriate solvent, such as ethanol or chloroform, and then adding hydrochloric acid to form the monohydrochloride salt. The resulting solution is then evaporated to obtain the crystalline hydrate form .

Industrial Production Methods

Industrial production of this compound involves the extraction of cinchonine from the bark of cinchona trees, followed by its conversion to the monohydrochloride hydrate form. The extraction process includes grinding the bark, followed by solvent extraction and purification steps to isolate cinchonine. The isolated cinchonine is then reacted with hydrochloric acid to produce the monohydrochloride hydrate .

Chemical Reactions Analysis

Types of Reactions

Cinchonine monohydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cinchonine monohydrochloride hydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Cinchonine monohydrochloride hydrate is part of the cinchona alkaloid family, which includes other compounds such as quinine, quinidine, and cinchonidine. Compared to these compounds, this compound has unique properties:

Properties

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O.ClH.H2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H;1H2/t13-,14-,18+,19-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPKGJFSLFTZSO-OPMVAYRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662771
Record name (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206986-88-1, 312695-48-0, 5949-11-1
Record name Cinchonan-9-ol, monohydrochloride, hydrate, (9S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206986-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinchonan-9(S)-ol monohydrochloride
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Record name Cinchonine monohydrochloride hydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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